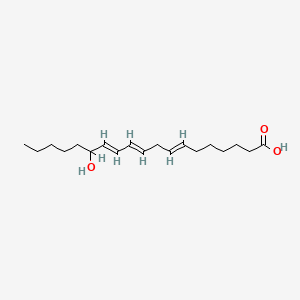
7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one
Descripción general
Descripción
Synthesis Analysis
The synthesis of chromen-4-one derivatives involves various chemical processes, including reductive amination, oxidation, hydrolization, acylation, and cyclization. For instance, a novel series of chromen-2-one derivatives have been synthesized by the reductive amination of precursors with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol. The compounds exhibit significant antibacterial and antifungal activities, suggesting the importance of their synthetic pathways in developing potential antimicrobial agents (Mandala et al., 2013).
Molecular Structure Analysis
The molecular structure of chromen-4-one derivatives has been characterized using various spectroscopic techniques, including IR, ^1H NMR, ^13C NMR, and mass spectroscopy. The crystal structure analysis plays a crucial role in understanding the compound's configuration and its interaction potential. For example, crystal structure analysis of specific chromen-2-one derivatives reveals detailed insights into their molecular configurations and the effects of substitutions on their structural properties (Elenkova et al., 2014).
Chemical Reactions and Properties
Chromen-4-ones undergo various chemical reactions, contributing to their diverse pharmacological activities. These reactions include esterification, photoinduced rearrangements, and multicomponent reactions, leading to the formation of complex structures with potential biological activities. For example, the photo-reorganization of certain chromen-4-ones under specific conditions led to the formation of angular pentacyclic compounds, demonstrating the compounds' reactivity and the possibility of generating novel structures with enhanced biological activities (Dalai et al., 2017).
Physical Properties Analysis
The physical properties of chromen-4-ones, such as solubility, melting point, and crystal structure, are essential for their application in drug formulation and development. The crystal structure determination provides valuable information about the compound's stability, polymorphism, and solubility characteristics. For instance, studies on the crystal structure of certain chromen-4-one derivatives reveal the presence of intra- and intermolecular hydrogen bonds, influencing the compound's solubility and stability (Inglebert et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents, pH sensitivity, and the ability to undergo specific chemical transformations, are crucial for the medicinal chemistry of chromen-4-ones. These properties determine the compound's suitability for further chemical modifications and its potential as a pharmacological agent. For example, the synthesis and reactions of chromen-2-one derivatives with various reagents have led to the discovery of compounds with significant antibacterial effects, highlighting the importance of chemical property analysis in identifying new therapeutic agents (Behrami & Dobroshi, 2019).
Aplicaciones Científicas De Investigación
Antimicrobial and Anti-Inflammatory Effects
- Antimicrobial and Anti-inflammatory Properties: 7-Hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one, isolated from Belamcanda chinensis, demonstrates antimicrobiotic and anti-inflammatory effects. This compound is structurally related to tectorigenin monohydrate, which forms part of the chromen-4-one system, exhibiting these beneficial properties (Liu, Ma, Gao, & Wu, 2008).
Synthesis and Antioxidant Activity
- Synthesis for Antimicrobial and Antioxidant Applications: The compound's synthesis process and its derivatives, particularly its role in forming 7-hydroxy-3-pyrazolyl-chromen-4H-ones, have been explored for antimicrobial and antioxidant activities. These synthesized compounds showed promising results in these domains (Hatzade et al., 2008).
Cardiovascular Health
- Potential in Treating Hyperlipidemia: A study indicated that 7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-chromen-4-one can reduce the atherogenic index in hyperlipidemic rats. This suggests its potential as an antihyperlipidemic agent, beneficial for cardiovascular health (Prasetyastuti, Ayunda, & Sunarti, 2021).
Catalysis in Organic Synthesis
- Role in Organic Synthesis Catalysis: This compound is involved in the synthesis of various medical compounds, like Warfarin, through catalytic processes. Its derivative's catalytic properties have been tested in Michael additions, which are crucial for synthesizing important pharmaceuticals (Alonzi et al., 2014).
Phototransformation Studies
- Phototransformation Research: The compound's derivatives have been studied for phototransformation, producing unique tetracyclic scaffolds. These findings are significant in understanding the compound's behavior under UV light and potential applications in photochemistry (Khanna et al., 2015).
Antitumor Potential
- Investigation in Cancer Therapy: A novel derivative, 2-hydroxy-3-(2-methoxyphenyl)-1H-benzo[f]chromen-1-one, was synthesized and evaluated for antitumor activity against human colon cancer cells. It showed potential as a therapeutic agent for treating colon cancer (Lee et al., 2014).
Antibacterial Properties
- Synthesis for Antibacterial Application: The compound's derivatives have been synthesized and tested for high-level antibacterial activity, suggesting its significant role in developing new antibacterial agents (Behrami & Dobroshi, 2019).
Mecanismo De Acción
Target of Action
It is a flavonoid , and flavonoids are known to interact with a wide range of targets, including enzymes, receptors, and signaling pathways, contributing to their diverse biological effects.
Mode of Action
Flavonoids, in general, are known to interact with their targets through various mechanisms, such as direct binding, modulation of gene expression, and alteration of signaling pathways .
Biochemical Pathways
Flavonoids are known to influence several biochemical pathways, including those involved in inflammation, oxidative stress, and cell signaling .
Pharmacokinetics
The pharmacokinetic properties of flavonoids can vary widely and are influenced by factors such as the specific structure of the flavonoid and the route of administration .
Result of Action
Flavonoids are known to exert a variety of effects at the molecular and cellular levels, including antioxidant, anti-inflammatory, and anti-cancer effects .
Action Environment
The activity of flavonoids can be influenced by factors such as ph, temperature, and the presence of other molecules .
Propiedades
IUPAC Name |
7-hydroxy-3-(2-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c1-19-14-5-3-2-4-11(14)13-9-20-15-8-10(17)6-7-12(15)16(13)18/h2-9,17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLHZSCENKUUSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80419858 | |
| Record name | 7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80419858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one | |
CAS RN |
63909-40-0 | |
| Record name | 7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80419858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

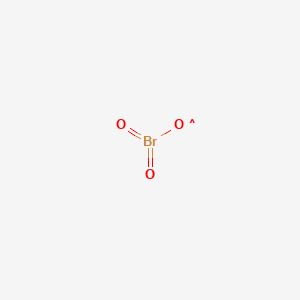


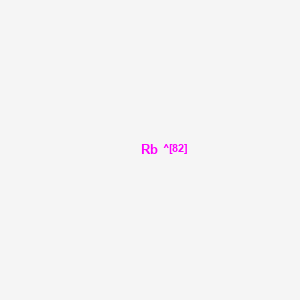



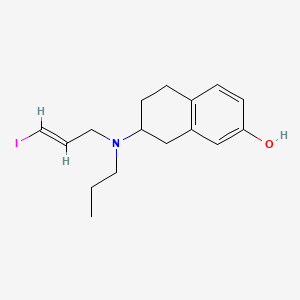
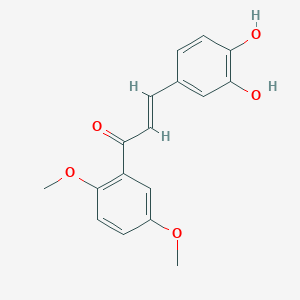
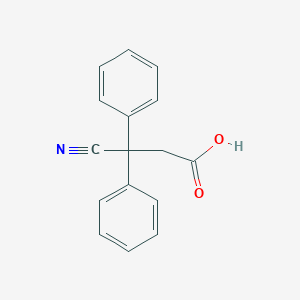
![acetic acid [(3S,5S,9S,14S)-17-acetyloxy-10,13-dimethyl-2,16-bis(1-methyl-1-piperidin-1-iumyl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] ester](/img/structure/B1236369.png)

